Tresperimus
Description
Properties
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-(3-aminopropylamino)butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N7O3/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBMFPUTQOHXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166968 | |
| Record name | Tresperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160677-67-8 | |
| Record name | Tresperimus [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160677678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tresperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50166968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRESPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286F595V8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action: Molecular and Cellular Foundations
Interaction with Molecular Targets
At the core of Tresperimus's immunosuppressive activity is its ability to engage with specific intracellular proteins, thereby initiating a cascade of events that culminate in the modulation of the immune response.
Binding to Constitutive Heat Shock Protein 70 (Hsc70/hsp73)
A primary molecular target of this compound is the constitutively expressed heat shock cognate protein 70 (Hsc70), also known as Hsp73. nih.govncats.ioarvojournals.org Hsc70 is a molecular chaperone with a crucial role in various cellular processes, including protein folding, unfolding, and transport. bio-techne.comfrontiersin.org this compound, much like DSG, directly binds to Hsc70. nih.govncats.ioarvojournals.org This interaction is a critical initiating step in its mechanism of action, leading to a series of downstream effects that ultimately temper the immune response.
Downstream Effects on Nuclear Factor-kappa B (NF-κB) Signaling
The binding of this compound to Hsc70 has profound implications for the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of inflammation and immunity. nih.govarvojournals.org
Under normal resting conditions, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as IκB. dovepress.comcreative-diagnostics.com Upon cellular stimulation, a signaling cascade leads to the degradation of IκB, allowing the NF-κB complex to translocate into the nucleus. dovepress.comcreative-diagnostics.com Once in the nucleus, NF-κB activates the transcription of numerous genes involved in inflammatory and immune responses. arvojournals.orgdovepress.com
This compound, through its interaction with Hsc70, effectively inhibits the nuclear localization of NF-κB. nih.govncats.ioarvojournals.org By preventing NF-κB from entering the nucleus, this compound curtails the transcription of its target genes, thereby suppressing the inflammatory cascade. arvojournals.orgnih.gov Studies have demonstrated that in cells treated with this compound, NF-κB p65 remains in the cytoplasm, indicating a blockade of its nuclear translocation. arvojournals.org
The inhibition of NF-κB nuclear localization by this compound has significant consequences for T-cell costimulation, a critical step in the activation of the adaptive immune response. nih.govarvojournals.org This process heavily relies on the interaction between T-cells and antigen-presenting cells (APCs), which is mediated by molecules like CD40 and CD28. creative-diagnostics.comdovepress.comresearchgate.net
The signaling pathways initiated by the ligation of CD40 and CD28 on APCs are dependent on the activation of NF-κB. nih.govarvojournals.org By blocking NF-κB's nuclear translocation, this compound disrupts these crucial signaling events. nih.govarvojournals.org This interference with CD40 and CD28 signaling in APCs is a key mechanism through which this compound exerts its immunosuppressive effects, leading to the induction of T-cell anergy and donor-specific tolerance. nih.gov
Potential Disruption of Cytosolic Peptide Chaperoning to MHC Class I Molecules
Beyond its impact on NF-κB signaling, the binding of this compound to Hsc70 may also interfere with another fundamental process in the immune system: the presentation of antigens by Major Histocompatibility Complex (MHC) class I molecules. nih.govkisti.re.kr Hsc70 is known to be involved in the chaperoning of cytosolic peptides to the peptide-loading complex (PLC) in the endoplasmic reticulum, where these peptides are loaded onto MHC class I molecules. nih.govkisti.re.krwikipedia.org
By binding to Hsc70, this compound could potentially disrupt this chaperoning function. nih.govkisti.re.kr This disruption would impair the efficient loading of peptides onto MHC class I molecules, leading to a reduced presentation of antigens to cytotoxic T-lymphocytes. immunopaedia.org.zaresearchgate.net This proposed mechanism offers an additional layer to the immunosuppressive profile of this compound, contributing to the induction of T-cell anergy. nih.gov
Immunological Modulatory Effects on Cellular Processes
The molecular interactions of this compound translate into broad modulatory effects on various cellular processes within the immune system. A significant outcome of its action is the induction of donor-specific tolerance, a state where the immune system accepts a foreign graft without the need for long-term, generalized immunosuppression. nih.govncats.io This is a distinct advantage over traditional immunosuppressive drugs like cyclosporine. nih.govncats.io
Experimental models have shown that a short course of this compound can be as effective, or even more so, than cyclosporine in preventing rejection in cardiac and skin transplant models. nih.govncats.io Critically, this is achieved by inducing tolerance specifically to the donor antigens while preserving immunity against other, third-party antigens. nih.govncats.io Furthermore, CD4+ T-cells from animals treated with this compound have been shown to transfer this donor-specific tolerance to naive animals, highlighting a profound and lasting immunomodulatory effect. nih.govncats.io
In the context of autoimmune diseases, local administration of this compound has demonstrated efficacy in reducing inflammation. For instance, in a model of experimental autoimmune uveoretinitis, this compound reduced inflammatory cell infiltration and the expression of pro-inflammatory cytokines such as IL-2 and IL-17 in the eye. arvojournals.orgnih.gov This suggests a direct impact on the function of various immune cells, including macrophages and lymphocytes, which are key players in both allograft rejection and autoimmune responses. arvojournals.orgmdpi.combmbreports.org
Modulation of T-Cell Activity
This compound exerts a profound influence on T-lymphocytes, the central orchestrators of the adaptive immune response. Its effects are characterized by the induction of a state of T-cell anergy and the generation of regulatory T-cells capable of transferring tolerance. tandfonline.comncats.iokisti.re.kr
Induction of T-Cell Anergy
A primary mechanism through which this compound mediates its immunosuppressive effects is the induction of T-cell anergy. tandfonline.comnih.govkisti.re.kr Anergy is a state of T-cell hyporesponsiveness characterized by the inability to proliferate or produce key cytokines, such as Interleukin-2 (B1167480) (IL-2), upon re-exposure to its cognate antigen. embopress.org This unresponsiveness is not a passive state but an active process of gene regulation. embopress.org The induction of anergy by this compound is thought to stem from its ability to disrupt the critical interactions between T-cells and antigen-presenting cells, thereby preventing the delivery of necessary co-stimulatory signals for full T-cell activation. tandfonline.comnih.gov
Transferability of Donor-Specific Tolerance by CD4+ T-Cells
A remarkable feature of this compound-induced tolerance is its transferability. nih.govncats.ioarvojournals.org Studies have shown that CD4+ T-cells isolated from animals treated with this compound can confer donor-specific tolerance when transferred to naive, untreated recipients. nih.govncats.ioarvojournals.org This phenomenon, not observed with conventional immunosuppressants like cyclosporine, suggests that this compound promotes the development of a population of regulatory T-cells (Tregs) that actively suppress immune responses against the specific donor antigens. nih.govncats.ioarvojournals.org These Tregs are crucial for the long-term maintenance of tolerance.
Effects on T-cell Co-stimulation
Effective T-cell activation requires two distinct signals: the first is the antigen-specific signal delivered through the T-cell receptor (TCR), and the second is a non-antigen-specific co-stimulatory signal. wikipedia.orgpatsnap.com this compound appears to interfere with this second critical step. tandfonline.comnih.govncats.io It has been shown to bind to Hsc70, a heat shock protein, which in turn inhibits the nuclear translocation of NF-κB. tandfonline.comnih.gov NF-κB is a crucial transcription factor for the signaling pathways initiated by the ligation of co-stimulatory molecules like CD28 and CD40 on antigen-presenting cells. tandfonline.comnih.gov By blocking NF-κB activation, this compound effectively dampens the co-stimulatory signals necessary for robust T-cell proliferation and differentiation. tandfonline.comnih.gov
Impact on B-Cell Activation via CD40 Ligation and Kappa Light Chain Production
The influence of this compound extends to B-lymphocytes. B-cell activation, particularly through the interaction of CD40 on B-cells with its ligand (CD40L) on T-cells, is a critical process for antibody production and the generation of humoral immunity. imrpress.comabeomics.com This interaction is also dependent on the activation of the NF-κB signaling pathway. tandfonline.comnih.gov By inhibiting NF-κB, this compound can interfere with B-cell activation mediated by CD40 ligation. tandfonline.comnih.gov Furthermore, NF-κB is essential for the production of the kappa light chain, a component of immunoglobulin molecules. tandfonline.comnih.gov Therefore, the inhibitory effect of this compound on NF-κB likely curtails antibody production by B-cells. tandfonline.comnih.gov
Influence on Antigen-Presenting Cells (APCs)
Antigen-presenting cells (APCs), such as dendritic cells (DCs), are critical for initiating adaptive immune responses by processing and presenting antigens to T-cells. frontiersin.org this compound has been shown to impact the function of these vital cells. nih.govncats.io
Disruption of T-Cell/Dendritic Cell Interactions
The interaction between T-cells and dendritic cells is a cornerstone of the adaptive immune response, leading to T-cell priming and differentiation. elifesciences.orgelifesciences.org The immunosuppressive activity of this compound is presumed to involve the disruption of these crucial cellular interactions. tandfonline.comnih.govkisti.re.kr By interfering with co-stimulatory signaling pathways and potentially other aspects of APC function, this compound leads to a state where T-cells encounter antigen without receiving the necessary secondary signals for full activation, ultimately resulting in T-cell anergy. tandfonline.comnih.gov
Contribution of Donor-Derived and Recipient-Derived Dendritic Cells to Tolerance Induction
The induction of transplant tolerance is a complex process involving the interplay of various immune cells, with dendritic cells (DCs) playing a pivotal role. Both donor-derived and recipient-derived DCs are crucial in orchestrating the T-cell response that determines the fate of an allograft—rejection or tolerance. frontierspartnerships.orguwo.ca Donor-derived DCs, present as "passenger leukocytes" in the transplanted organ, can directly present alloantigens to recipient T-cells, a process central to acute rejection. frontierspartnerships.orgfrontiersin.org Conversely, recipient-derived DCs can process and present donor antigens, a pathway implicated in long-term alloreactivity. frontierspartnerships.orgfrontiersin.org
This compound, a derivative of deoxyspergualin (B1217588), has been shown to induce donor-specific tolerance. nih.gov Its mechanism is thought to involve the disruption of T-cell and dendritic cell interactions, leading to T-cell anergy. nih.govkisti.re.kr Studies suggest that this compound and its analogues can inhibit the maturation of dendritic cells, fostering a tolerogenic state. uwo.ca This is supported by findings that Treg cell generation, crucial for tolerance, can be dependent on donor-derived DCs. uwo.ca However, other research indicates that recipient-derived tolerogenic DCs also contribute to the generation of Treg cells. uwo.ca It is plausible that both donor and recipient DCs are important in tolerance induction, with their relative contributions varying depending on the specific transplant model. uwo.ca The infusion of donor-derived regulatory dendritic cells (DCreg) has been shown to induce systemic changes in host antigen-presenting cells and T cells, potentially creating a more favorable environment for graft acceptance. nih.gov
Macrophage and Microglia Modulation
This compound exerts significant influence over macrophages and microglia, key players in the innate immune response. Its effects are multifaceted, encompassing the reduction of inflammatory mediators and influencing the polarization of these cells towards a less inflammatory state.
Reduction of Inflammatory Cytokine Production by Lipopolysaccharide-Stimulated Macrophages
In vitro studies have demonstrated that this compound can significantly reduce the production of inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates these cells. arvojournals.orgnih.govnih.gov Specifically, treatment with this compound has been shown to lower the concentrations of key pro-inflammatory cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). arvojournals.org This effect is crucial as these cytokines are major contributors to the inflammatory cascade. termedia.pldovepress.com
Interestingly, while this compound decreases the production of several pro-inflammatory cytokines, it has been observed to enhance the production of Interleukin-18 (IL-18) in conjunction with LPS stimulation. arvojournals.org The compound does not appear to affect the production of anti-inflammatory/Th2 cytokines such as IL-4, IL-5, IL-10, and IL-13 by LPS-stimulated macrophages. arvojournals.org
Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Cytokine | Effect of this compound Treatment |
|---|---|
| Interleukin-1β (IL-1β) | Reduced |
| Interleukin-6 (IL-6) | Reduced |
| Tumor Necrosis Factor-α (TNF-α) | Reduced |
| Interleukin-18 (IL-18) | Increased (in conjunction with LPS) |
| Interleukin-4 (IL-4) | No significant change |
| Interleukin-5 (IL-5) | No significant change |
| Interleukin-10 (IL-10) | No significant change |
| Interleukin-13 (IL-13) | No significant change |
Inhibition of Nitric Oxide Synthase-2 (iNOS) and NF-κBp65 Expression in Macrophages
This compound has been found to inhibit the expression of inducible nitric oxide synthase-2 (iNOS) and the nuclear factor kappa-light-chain-enhancer of activated B cells p65 subunit (NF-κBp65) in ocular macrophages. arvojournals.orgnih.govarvojournals.org iNOS is an enzyme responsible for the production of large amounts of nitric oxide (NO), a key mediator in the inflammatory response. nih.govnih.govfrontiersin.org The transcription factor NF-κB, particularly the p65 subunit, is a critical regulator of genes involved in inflammation, including the gene for iNOS. nih.govplos.orgunil.ch By inhibiting both iNOS and NF-κBp65, this compound effectively dampens a major inflammatory pathway within macrophages. This action is significant as excessive NO production can contribute to tissue damage in inflammatory conditions. nih.gov
Influence on Macrophage/Microglia Polarization (M1/M2 Phenotypes)
The modulation of macrophage and microglia activation by this compound suggests an influence on their polarization, a process where these cells adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2. wikipedia.orgspandidos-publications.com The M1 phenotype is characterized by the production of pro-inflammatory cytokines and mediators like iNOS, while the M2 phenotype is associated with tissue repair and the resolution of inflammation. frontiersin.orgfrontiersin.orgnih.gov
The observed suppression of iNOS and reduction of NF-κBp65 nuclear expression in ocular macrophages by this compound suggests a shift away from the M1 phenotype. arvojournals.org This is further supported by the reduced production of M1-associated inflammatory cytokines. arvojournals.org While direct studies extensively detailing this compound's role in the complete M1/M2 polarization spectrum are still emerging, the existing evidence points towards its ability to skew the balance from a pro-inflammatory M1 state towards a less inflammatory, potentially M2-like, phenotype. arvojournals.orgresearchgate.netimrpress.com This modulation of macrophage/microglia polarization is a key mechanism underlying the compound's therapeutic potential in inflammatory and autoimmune conditions. researchgate.netfrontiersin.org
Cytokine Profile Modulation
This compound also demonstrates a significant impact on the broader cytokine environment, particularly within localized inflammatory settings such as the eye.
Decreased Interleukin-2 (IL-2) and Interleukin-17 (IL-17) Levels in Ocular Media
In a model of experimental autoimmune uveoretinitis, local administration of this compound led to a significant decrease in the levels of Interleukin-2 (IL-2) and Interleukin-17 (IL-17) in the ocular media (aqueous humor and vitreous body). arvojournals.orgnih.govarvojournals.org IL-2 is a cytokine crucial for the proliferation of T lymphocytes, while IL-17 is a hallmark cytokine of the pro-inflammatory Th17 cell lineage, which is implicated in various autoimmune diseases. frontiersin.org The reduction of these two cytokines within the eye suggests that this compound can locally suppress key T-cell mediated inflammatory pathways. arvojournals.orgarvojournals.org Notably, this effect was localized, as no significant changes in IL-2 and IL-17 levels were observed in the inguinal lymph nodes, indicating a lack of systemic immunosuppression with local administration. arvojournals.orgarvojournals.org
Increased Interleukin-18 (IL-18) Levels in Ocular Media
In studies involving local intraocular administration for conditions like experimental autoimmune uveoretinitis (EAU), this compound has been observed to uniquely influence cytokine levels within the eye. arvojournals.org Specifically, while levels of pro-inflammatory cytokines such as Interleukin-2 and Interleukin-17 were found to be decreased in the ocular media of treated subjects, the level of Interleukin-18 (IL-18) was notably increased. arvojournals.org
This effect was also demonstrated in vitro. When lipopolysaccharide (LPS)-stimulated macrophages were treated with this compound, they produced enhanced levels of IL-18. arvojournals.org This is significant because LPS stimulation alone did not lead to an increase in IL-18 production by these macrophages, indicating a specific interaction between this compound and the IL-18 pathway in these cells. arvojournals.org IL-18 is a cytokine with a complex role in immunity and inflammation; while often considered pro-inflammatory, it can also regulate pathological neovascularization. arvojournals.orgfrontiersin.orgpsu.edu The elevation of IL-18 in the ocular environment following this compound administration points to a nuanced mechanism of action that goes beyond simple suppression of all inflammatory signals. arvojournals.org
Effects on Other Inflammatory Cytokines (IL-1β, IL-6, TNF-α)
This compound demonstrates a more direct suppressive effect on several key pro-inflammatory cytokines that are central to inflammatory responses. arvojournals.org In-vitro research using peritoneal macrophages stimulated with lipopolysaccharide (LPS) showed that treatment with this compound significantly reduced the production and concentration of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). arvojournals.org
These cytokines are pivotal in orchestrating inflammatory processes; TNF-α and IL-1β are potent inducers of IL-6, and all three are implicated in the pathogenesis of various inflammatory diseases. arvojournals.orgnih.gov By curbing the production of IL-1β, IL-6, and TNF-α, this compound directly interferes with the amplification of the inflammatory cascade at the cellular level. arvojournals.org This action is consistent with its broader immunosuppressive properties and its ability to inhibit the nuclear localization of NF-κB, a critical transcription factor for these pro-inflammatory genes. arvojournals.orgnih.govtandfonline.com
Table 1: In-Vitro Effect of this compound on Cytokine Production by LPS-Stimulated Macrophages
| Cytokine | Effect of this compound Treatment | Source |
|---|---|---|
| Interleukin-18 (IL-18) | Increased | arvojournals.org |
| Interleukin-1β (IL-1β) | Reduced | arvojournals.org |
| Interleukin-6 (IL-6) | Reduced | arvojournals.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | arvojournals.org |
Systemic versus Local Cytokine Responses in Specific Administration Routes
The immunomodulatory effects of this compound are highly dependent on its route of administration, highlighting a distinct difference between local and systemic responses. arvojournals.org When administered locally via intravitreal injection in rat models of EAU, this compound achieved effective therapeutic concentrations within the eye. arvojournals.org This local treatment successfully modulated the ocular immune response, reducing inflammation and inhibiting inflammatory mediators within the eye. arvojournals.org
Conversely, this local administration route resulted in negligible systemic exposure; the drug was not detected at significant levels in the plasma. arvojournals.org Consequently, there was no evidence of a systemic effect on the immune system. arvojournals.org Serum levels of various cytokines in treated rats showed no significant changes compared to controls. arvojournals.org Furthermore, T-cell reactivity to the sensitizing antigen was not reduced systemically, confirming that the immunosuppressive action was confined to the local (ocular) environment. arvojournals.org This demonstrates that local administration can effectively manage intraocular inflammation without inducing broader, systemic immunosuppression. arvojournals.org
Table 2: Comparison of Local vs. Systemic Effects of Intravitreally Administered this compound
| Parameter | Local Response (Ocular Media) | Systemic Response (Serum/Plasma) | Source |
|---|---|---|---|
| This compound Concentration | Effective levels measured | Not detected or negligible | arvojournals.org |
| Cytokine Levels (IL-2, IL-17) | Decreased | No significant change | arvojournals.org |
| Cytokine Level (IL-18) | Increased | No significant change | arvojournals.org |
| T-Cell Reactivity | Locally suppressed (inferred from reduced inflammation) | Not reduced | arvojournals.org |
Pharmacological Investigations: Pharmacokinetics and Metabolism
Pathways of Elimination
The metabolic elimination of Tresperimus involves two main pathways: oxidative deamination and hydrolysis of an amide bond. nih.gov
Oxidative deamination of the primary amine moiety constitutes a major pathway in the metabolism of this compound. nih.govnih.gov This reaction occurs on the spermidine (B129725) portion of the molecule. nih.gov The process leads to the formation of various oxidized metabolites, including desaminopropyl derivatives of this compound (referred to as M3) and guanidinohexylamine (referred to as M6). nih.gov
Another identified metabolic pathway for this compound is the hydrolysis of its amide bond, which results in the liberation of guanidinohexylamine. nih.gov In studies conducted in rat plasma, this hydrolytic pathway appeared to be the major route of this compound metabolism within that specific biological matrix. nih.gov
Enzymatic Systems Involved in Metabolism
The primary enzymatic system implicated in the metabolism of this compound is Semicarbazide-Sensitive Amine Oxidase (SSAO).
Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or primary amine oxidase (PrAO), is a deaminating enzyme highly expressed in vascular tissues. nih.gov Human plasma SSAO has been shown to catalyze the oxidative deamination of the primary amine of this compound. nih.gov Chemical inhibition experiments have consistently demonstrated the significant involvement of SSAO in the metabolism of this compound, as well as its metabolites M3 (desaminopropyl derivatives of this compound) and M6 (guanidinohexylamine). nih.gov SSAO is considered to play a predominant role not only in the main metabolic pathway of this compound but also in the deamination of its subsequent metabolites. Both tissue-bound and soluble forms of SSAO exhibit similar kinetic characteristics, suggesting they represent the same catalytic entity. nih.gov Notably, SSAO activity is considerably higher in human plasma compared to rat plasma. nih.gov This enzyme functions as a Phase I oxidative enzyme for compounds containing primary amine groups, facilitating the deamination of primary amines to produce corresponding aldehydes, ammonia, and hydrogen peroxide. nih.gov
In vivo studies conducted in rats have provided compelling evidence for the major involvement of SSAO in this compound metabolism. The administration of hydralazine (B1673433), an irreversible in vivo inhibitor of SSAO, led to an increase in this compound plasma levels. nih.gov This observation underscores the critical role of SSAO in the elimination of this compound. Furthermore, the use of semicarbazide (B1199961), a specific SSAO inhibitor, confirmed these findings in both rat and human plasma in vitro. nih.gov Similar effects were observed with emixustat, another compound metabolized by VAP-1, where hydralazine and semicarbazide increased its exposure.
In vitro investigations have further characterized the role of SSAO. Studies utilizing human umbilical artery, a tissue known for its high SSAO activity, demonstrated the predominant involvement of SSAO in this compound metabolism. nih.gov Chemical inhibition experiments in vascular homogenates confirmed the significant contribution of SSAO to the metabolism of this compound and its deaminated metabolites. nih.gov The specific SSAO inhibitor, semicarbazide, was instrumental in confirming SSAO's role in human and rat plasma in vitro. nih.gov Rat aorta, another tissue exhibiting high specific SSAO activity, served as an effective in vitro model. In this model, various SSAO inhibitors consistently showed SSAO's predominant involvement in the metabolism of this compound and its metabolites M3 and M6. While membrane-bound SSAO displayed a moderate affinity for this compound, with a Michaelis-Menten constant (Km) value of 66 µM, this was offset by a catalytic efficiency superior to that observed for certain physiological substrates, such as methylamine.
Table 1: Kinetic Parameter of this compound Metabolism by SSAO
| Enzyme Source | Substrate | Kinetic Parameter (Km) | Value (µM) | Reference |
| Rat Aorta Membrane-bound SSAO | This compound | Km | 66 |
Preclinical Efficacy Studies in Disease Models
Transplantation Immunology Research
Tresperimus has shown promising effects in preventing graft rejection and inducing donor-specific tolerance in experimental transplant settings.
Prevention of Graft Rejection in Allogeneic Transplant Models (e.g., Bone Marrow, Cardiac, Skin)
In various allogeneic transplant models, a short course of this compound has exhibited quantitative effects on preventing graft rejection that are similar to or even greater than those observed with cyclosporine. nih.govarvojournals.org Specifically, in a rat model of major histocompatibility complex (MHC)–mismatched cardiac transplantation, this compound demonstrated superior efficacy compared to cyclosporine. arvojournals.org Favorable effects of this compound on transplant rejection have also been reported in bone marrow and skin transplant models. nih.govarvojournals.org
Induction of Donor-Specific Tolerance without Affecting Immunity to Third-Party Antigens
A key qualitative difference distinguishing this compound from conventional immunosuppressants is its ability to induce donor-specific tolerance without broadly affecting immunity to third-party antigens. nih.govarvojournals.orgncats.io This selective immune modulation is a significant advantage, as it aims to prevent rejection while preserving the host's general immune competence. Furthermore, studies have shown that CD4+ T-cells obtained from this compound-treated animals can transfer donor-specific tolerance to naive animals, an effect not observed with traditional immunosuppressive drugs such as cyclosporine. nih.govarvojournals.org The proposed mechanism for this tolerance induction involves this compound binding to Hsc70, a heat shock protein, which subsequently inhibits the nuclear localization of NF-κB. This inhibition is believed to disrupt the critical T-cell/dendritic cell interaction, ultimately leading to T-cell anergy and the induction of tolerance. nih.gov
Mitigation of Graft-versus-Host Disease (GVHD) in Murine Models
This compound has also shown promise in the prevention of graft-versus-host disease (GVHD), a significant complication following allogeneic hematopoietic cell transplantation. nih.gov Preclinical studies, such as those involving the short-course administration of LF 08-0299 (this compound), have demonstrated its capacity to prevent lethal GVHD in murine models following allogeneic bone marrow transplantation. researchgate.net
Autoimmune Disease Research
Beyond transplantation, this compound has been investigated for its therapeutic potential in autoimmune conditions, particularly in models of ocular inflammation.
Experimental Autoimmune Uveoretinitis (EAU) as a Model of Ocular Inflammation
Experimental Autoimmune Uveoretinitis (EAU) serves as a clinically relevant animal model for human posterior uveitis, sharing many clinical and histopathologic features with human conditions like sympathetic ophthalmia, birdshot retinochoroidopathy, and Vogt-Koyanagi-Harada syndrome. arvojournals.orgnih.gov EAU is typically induced in Lewis rats through immunization with S-antigen (S-Ag), making it a valuable model for studying ocular inflammation and evaluating new therapeutic strategies. arvojournals.orgnih.govarvojournals.org
Reduction of Ocular Inflammation and Inflammatory Cell Infiltration
Preclinical studies on EAU have demonstrated this compound's ability to significantly reduce ocular inflammation and inflammatory cell infiltration. In vitro experiments revealed that this compound significantly reduced the production of inflammatory cytokines by lipopolysaccharide-stimulated macrophages. arvojournals.orgnih.govarvojournals.org
Crucially, these local ocular immunosuppressive effects were achieved without modifying systemic immune responses. Cytokine levels in inguinal lymph nodes draining the immunization site, serum cytokine levels, and delayed-type hypersensitivity to S-antigen were not altered in this compound-treated rats compared to controls. arvojournals.orgnih.govarvojournals.org
Histopathological examinations provided further evidence of this compound's efficacy. In the prevention protocol, this compound-treated rats exhibited significantly lower EAU severity grades and reduced inflammatory cell infiltration in the anterior segment of the eye compared to saline-injected controls. arvojournals.orgresearchgate.net Similar beneficial effects were observed in a prevention/treatment protocol, where this compound significantly reduced EAU at the histological level. arvojournals.orgresearchgate.net The photoreceptor cell layer was largely spared from destruction, or showed only partial loss of outer segments, with inflammatory cell infiltration primarily limited to the choroid. researchgate.net
Table 1: EAU Severity Grades and Inflammatory Cell Infiltration in Lewis Rats
| Protocol | Treatment Group | Mean EAU Severity Grade | Inflammatory Cell Infiltration in Anterior Segment |
| Prevention | This compound | 1.45 ± 0.26 (n=10) researchgate.net | Significantly lower (P = 0.0006) arvojournals.org |
| Prevention | Saline (Control) | 3.25 ± 0.5 (n=10) researchgate.net | High arvojournals.org |
| Prevention/Treatment | This compound | 2.67 ± 0.33 (n=3) researchgate.net | Significant reduction (P = 0.05) arvojournals.org |
| Prevention/Treatment | Saline (Control) | 4.87 ± 0.13 (n=4) researchgate.net | Intense arvojournals.org |
Table 2: Cytokine Modulation in Ocular Media of EAU Rats
| Cytokine | Effect of this compound in Ocular Media arvojournals.orgnih.govarvojournals.org |
| Interleukin-2 (B1167480) (IL-2) | Decreased |
| Interleukin-17 (IL-17) | Decreased |
| Interleukin-18 (IL-18) | Increased |
| CCL-3 (MIP-1α) | Significantly reduced (in macrophages in vitro) arvojournals.org |
Advanced Research Methodologies and Techniques
In Vitro Cellular and Biochemical Assays
In vitro studies provide crucial insights into the direct cellular and molecular effects of Tresperimus. These assays allow for controlled environments to investigate specific immune cell functions and biochemical pathways.
This compound has been shown to significantly influence the inflammatory responses of macrophages. In in vitro experiments, this compound treatment of rat peritoneal macrophages stimulated with lipopolysaccharide (LPS) led to a notable reduction in the production of key inflammatory cytokines. arvojournals.orgnih.gov
Key Findings:
this compound at a concentration of 1 mM significantly reduced the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) by LPS-stimulated macrophages. arvojournals.org
Conversely, LPS alone did not increase Interleukin-18 (IL-18) production, but in the presence of this compound, macrophages produced enhanced levels of IL-18. arvojournals.org
this compound treatment did not modify the concentration of anti-inflammatory/Th2 cytokines, including IL-4, IL-5, IL-10, and IL-13, nor did it affect the production of CXCL10 (IP-10) and VEGF in vitro. arvojournals.org
These cytokine and chemokine concentrations were analyzed in supernatants using multiplex ELISA (xMAP technology assay). arvojournals.org
Table 1: Effect of this compound on Cytokine/Chemokine Production by LPS-Stimulated Rat Peritoneal Macrophages (1 mM this compound, 100 ng/mL LPS)
| Cytokine/Chemokine | Effect of this compound Treatment | Assay Method | Reference |
| IL-1β | Significantly Reduced | Multiplex ELISA | arvojournals.org |
| IL-6 | Significantly Reduced | Multiplex ELISA | arvojournals.org |
| TNF-α | Significantly Reduced | Multiplex ELISA | arvojournals.org |
| IL-18 | Enhanced Production | Multiplex ELISA | arvojournals.org |
| IL-4 | No significant change | Multiplex ELISA | arvojournals.org |
| IL-5 | No significant change | Multiplex ELISA | arvojournals.org |
| IL-10 | No significant change | Multiplex ELISA | arvojournals.org |
| IL-13 | No significant change | Multiplex ELISA | arvojournals.org |
| CXCL10 (IP-10) | No effect | Multiplex ELISA | arvojournals.org |
| VEGF | No effect | Multiplex ELISA | arvojournals.org |
Studies have investigated the impact of this compound on the clonogenic potential and differentiation of hematopoietic stem cells, particularly those derived from human cord blood. nih.govnih.govbrill.com
Key Findings:
An in vitro dose-response study revealed that this compound at a low concentration of 0.5 µg/ml supported normal myelopoiesis, erythropoiesis, and megakaryopoiesis in cultured human cord blood CD34+ stem cells. nih.govbrill.com
Higher concentrations of this compound induced a dose-dependent inhibition of clonogenesis. nih.govbrill.com
This inhibitory effect was not attributed to apoptosis and was found to be completely reversible upon drug withdrawal. nih.govbrill.com
In studies examining ex vivo expansion of primitive human cord blood CD34+CD38- cells, 0.5 µg/ml this compound decreased the total number of expanded cells. nih.gov
However, multipotential and erythroid colonies were significantly increased in the presence of this compound compared to control cultures. nih.gov
Telomerase activity was consistently lower in this compound-treated hematopoietic progenitors compared to control cultures, suggesting that this compound preserves primitive CD34+CD38- cells in a state of high potentiality while limiting the total number of their differentiated progeny. nih.gov
Table 2: Effect of this compound on Human Cord Blood CD34+ Cell Clonogenesis
| This compound Concentration | Effect on Myelopoiesis, Erythropoiesis, Megakaryopoiesis | Effect on Total Cell Expansion (CD34+CD38- cells) | Effect on Multipotential & Erythroid Colonies (CD34+CD38- cells) | Reversibility | Reference |
| 0.5 µg/ml | Supports normal | Decreased | Significantly Increased | Yes | nih.govnih.govbrill.com |
| >0.5 µg/ml | Dose-dependent inhibition | Not specified (inhibition of clonogenesis) | Not specified (inhibition of clonogenesis) | Yes | nih.govbrill.com |
This compound, like its analogue deoxyspergualin (B1217588) (DSG), is known to bind to Heat Shock Cognate 70 (Hsc70), a heat shock protein-chaperoned peptide. nih.govncats.iotandfonline.com This binding is implicated in its mechanism of action, particularly in inhibiting the nuclear localization of Nuclear Factor-kappa B (NF-κB). nih.govncats.iotandfonline.com NF-κB nuclear localization is critical for CD40 and CD28 ligation signaling in antigen-presenting cells, which are early and late steps in T-cell costimulation, respectively. nih.gov Hsc70 is also essential for efficient cytosolic peptide chaperoning to Major Histocompatibility Complex (MHC) class I molecules. nih.gov The disruption of T-cell/dendritic cell interaction due to these effects is presumed to lead to the induction of T-cell anergy. nih.gov
Furthermore, this compound is metabolized in rats, primarily through oxidative deamination of its primary amine. patsnap.com Studies have indicated a significant involvement of semicarbazide-sensitive amine oxidase (SSAO) in this metabolic reaction in vivo. patsnap.com Rat aorta, a tissue with high specific SSAO activity, has been utilized as an in vitro model to further elucidate this compound metabolism, employing techniques such as liquid chromatography/mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC) analyses. patsnap.com
In Vivo Animal Models
In vivo animal models are crucial for understanding the systemic effects and therapeutic efficacy of this compound in complex biological systems, particularly in the context of autoimmune diseases and transplantation.
Experimental Autoimmune Uveoretinitis (EAU) in rodents serves as a clinically relevant model for human ocular inflammation and uveitis, allowing for the testing of new therapeutic strategies. arvojournals.orgnih.govresearchgate.net this compound has been evaluated for its protective effects against EAU.
Key Findings:
EAU was induced in Lewis rats by S-antigen (S-Ag) immunization. arvojournals.orgnih.gov
Intravitreal injections of this compound significantly reduced inflammation, retinal damage, and breakdown of the blood-ocular barrier permeability in EAU models. arvojournals.orgnih.govarvojournals.org
this compound inhibited nitric oxide synthase-2 (NOS-2) and nuclear factor κBp65 (NF-κBp65) expression in ocular macrophages. arvojournals.orgnih.govarvojournals.org
In ocular media, this compound decreased Interleukin-2 (B1167480) (IL-2) and Interleukin-17 (IL-17) levels, while increasing Interleukin-18 (IL-18). arvojournals.orgnih.govarvojournals.org
Notably, this compound treatment did not modify IL-2 and IL-17 levels in inguinal lymph nodes draining the immunization site, nor did it alter cytokine levels in serum or delayed-type hypersensitivity (DTH) to S-Ag, suggesting a localized immunosuppressive effect within the eye without affecting systemic T-cell reactivity to S-Ag. arvojournals.orgnih.govarvojournals.org
Table 3: Effects of Intravitreal this compound on EAU in Lewis Rats
| Parameter | Effect of this compound Treatment (Ocular) | Systemic Effect | Reference |
| Inflammation | Reduced | Not affected | arvojournals.orgnih.govarvojournals.org |
| Retinal Damage | Reduced | Not affected | arvojournals.orgnih.govarvojournals.org |
| Blood Ocular Barrier Permeability | Reduced breakdown | Not affected | arvojournals.orgnih.govarvojournals.org |
| NOS-2 expression (ocular macrophages) | Inhibited | Not applicable | arvojournals.orgnih.govarvojournals.org |
| NF-κBp65 expression (ocular macrophages) | Reduced nuclear expression | Not applicable | arvojournals.orgnih.govarvojournals.org |
| IL-2 levels (ocular media) | Decreased | Not modified (lymph nodes, serum) | arvojournals.orgnih.govarvojournals.org |
| IL-17 levels (ocular media) | Decreased | Not modified (lymph nodes, serum) | arvojournals.orgnih.govarvojournals.org |
| IL-18 levels (ocular media) | Increased | Not modified (lymph nodes, serum) | arvojournals.orgnih.govarvojournals.org |
| Delayed-type Hypersensitivity (DTH) to S-Ag | Not different from control | Not different from control | arvojournals.orgnih.govarvojournals.org |
This compound has demonstrated favorable effects in various allogeneic transplantation models, often inducing donor-specific tolerance. nih.govncats.iotandfonline.comncats.io
Key Findings:
this compound has been shown to suppress graft rejection as efficiently as, or even more effectively than, cyclosporine A in experimental models. nih.govncats.ioarvojournals.orgtandfonline.comncats.io
In a fully major histocompatibility complex (MHC)-mismatched rat cardiac transplant model, this compound controlled alloreactivity and induced donor-specific long-lasting unresponsiveness. ncats.iotandfonline.com
A short course of this compound resulted in similar or superior outcomes compared to cyclosporine in bone marrow, cardiac, and skin transplant models. nih.govncats.iotandfonline.comncats.io
Qualitatively, the effects of this compound differ from traditional immunosuppressants; it prevents rejection by inducing donor-specific tolerance without affecting immunity to third-party antigens. nih.govncats.iotandfonline.com
CD4+ T-cells from this compound-treated animals were capable of transferring donor-specific tolerance to naive animals, an effect not observed with cyclosporine or other conventional immunosuppressive drugs. nih.govncats.iotandfonline.com
In murine models of bone marrow transplantation, this compound (also referred to as LF 08-0299) prevented lethal graft-versus-host disease (GVHD) in a dose-related manner. ncats.ionih.gov
Studies on T-cell receptor (TCR) Vbeta repertoire in irradiated F1 recipient mice reconstituted with parental bone marrow cells showed that this compound administration modified the pattern of Vbeta T-cell expression. nih.gov Specifically, the expansion of Vbeta6 T cells was selectively inhibited, while Vbeta5 T cells were overexpressed. nih.gov Lymph node histological analysis confirmed that this compound fully prevented the graft-versus-host reaction in untreated recipient mice. nih.gov
Table 4: Effects of this compound in Allogeneic Transplantation Models
| Model Type | Key Outcome | Comparison to Cyclosporine A | Mechanism/Specificity | Reference |
| Cardiac Transplant | Controlled alloreactivity, induced donor-specific long-lasting unresponsiveness | Similar or better effects | Induction of donor-specific tolerance; CD4+ T-cell transfer of tolerance | nih.govncats.iotandfonline.com |
| Bone Marrow Transplant | Prevention of lethal GVHD, modified TCR Vbeta repertoire expression | Similar or better effects | Inhibition of Vbeta6 T cell expansion, overexpression of Vbeta5 T cells, prevention of GVH reaction | nih.govncats.ionih.gov |
| Skin Transplant | Suppressed graft rejection | Similar or better effects | Induction of donor-specific tolerance | nih.govncats.iotandfonline.com |
Analytical Techniques in Pharmacokinetic and Metabolomic Research
Analytical techniques play a crucial role in understanding the disposition and metabolic fate of this compound within biological systems.
Liquid Chromatography/Mass Spectrometry (LC/MS) and High-Performance Liquid Chromatography (HPLC)
Liquid Chromatography/Mass Spectrometry (LC/MS) and High-Performance Liquid Chromatography (HPLC) are instrumental in the pharmacokinetic and metabolomic analysis of this compound. These techniques have been employed to identify and characterize its metabolites and to measure drug levels in various tissues. For instance, a combination of LC/MS and HPLC analyses was utilized to elucidate the metabolism of this compound in rat aorta homogenates plos.orgpatsnap.com. This research demonstrated the significant involvement of semicarbazide-sensitive amine oxidase (SSAO) in the oxidative deamination of this compound, highlighting SSAO's role as a phase I oxidative enzyme in the metabolism of certain exogenous amines at the vascular level plos.orgpatsnap.com.
In pharmacokinetic studies, efficient this compound levels were measured in ocular tissues following intravitreal administration in an EAU prevention protocol, with levels detectable for up to 8 days after the last injection. Notably, this compound levels were not detected in plasma, suggesting a localized drug effect rather than systemic distribution patsnap.comarvojournals.org.
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to quantify gene expression changes in response to this compound treatment. In studies investigating the effect of this compound on experimental autoimmune uveoretinitis (EAU), RT-PCR was applied to analyze cytokine mRNA expression in inguinal lymph nodes and ocular cells patsnap.comarvojournals.org.
Research findings indicate that in vitro, this compound significantly reduced the production of inflammatory cytokines, specifically interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), by lipopolysaccharide (LPS)-stimulated macrophages patsnap.comarvojournals.org. Conversely, this compound treatment led to an increase in interleukin-18 (IL-18) production by these macrophages arvojournals.org. In vivo, within the ocular media of this compound-treated rats, a decrease in interleukin-2 (IL-2) and interleukin-17 (IL-17) was observed, while IL-18 levels increased patsnap.comarvojournals.org. Furthermore, nitric oxide synthase-2 (NOS-2) mRNA expression in infiltrating intraocular cells was significantly reduced in this compound-treated rats compared to saline-injected controls (P = 0.004) arvojournals.org. However, RT-PCR analysis of inguinal lymph nodes draining the immunization site showed no modification in IL-2 and IL-17 levels, suggesting that the systemic T-cell response to the antigen was not affected by the local this compound treatment patsnap.comarvojournals.org.
Table 1: Effect of this compound on Cytokine mRNA Expression and NOS-2 in EAU Model
| Cytokine/Gene | Location of Analysis | In Vitro Effect (Macrophages) | In Vivo Effect (Ocular Media) | In Vivo Effect (Lymph Nodes) | Significance (P-value) |
| IL-1β | Macrophages | Reduced production | N/A | N/A | N/A |
| IL-6 | Macrophages | Reduced production | N/A | N/A | N/A |
| TNF-α | Macrophages | Reduced production | N/A | N/A | N/A |
| IL-18 | Macrophages, Ocular | Increased production | Increased production | N/A | N/A |
| IL-2 | Ocular, Lymph Nodes | N/A | Decreased | Not modified | N/A |
| IL-17 | Ocular, Lymph Nodes | N/A | Decreased | Not modified | N/A |
| NOS-2 mRNA | Ocular Infiltrating Cells | N/A | Reduced expression | N/A | P = 0.004 arvojournals.org |
Immunological and Histopathological Assessment Techniques
To evaluate the therapeutic efficacy and immunological impact of this compound, various assessment techniques are employed, focusing on both systemic and local inflammatory responses.
Delayed Type Hypersensitivity (DTH) Assays
Delayed Type Hypersensitivity (DTH) assays are utilized to assess cell-mediated immune responses in vivo. In studies involving this compound and EAU, DTH was estimated by an ear assay, which measures the specific anti-S-antigen (S-Ag) response patsnap.comarvojournals.org. Despite the observed local anti-inflammatory effects, this compound treatment did not significantly modify ear swelling in rats compared to saline injection at 24 and 48 hours (P = 0.8 and P = 0.4, respectively) arvojournals.org. This finding suggests that the local intravitreal administration of this compound did not reduce systemic T-cell reactivity towards S-Ag, indicating a lack of systemic immunosuppressive effect via this pathway arvojournals.org.
Table 2: Delayed Type Hypersensitivity (DTH) Assay Results in EAU Prevention Protocol
| Group | Ear Swelling at 24 hours (mm, Mean ± SEM) | Ear Swelling at 48 hours (mm, Mean ± SEM) | Number of Rats (n) | P-value (vs. Saline) |
| Saline Injection | Data not explicitly provided as mean ± SEM, but serves as control baseline | Data not explicitly provided as mean ± SEM, but serves as control baseline | 12 | N/A |
| This compound Treatment | No significant modification compared to saline | No significant modification compared to saline | 11 | P = 0.8 (24h), P = 0.4 (48h) arvojournals.org |
Histopathological and Morphological Assessments (e.g., Clinical and Histologic Grading of EAU, Inflammatory Cell Infiltration Quantification)
Histopathological and morphological assessments are critical for evaluating the extent of tissue damage and inflammatory cell infiltration in disease models. In EAU studies, the severity of the condition was graded both clinically and histologically patsnap.comarvojournals.org.
This compound demonstrated significant protective effects on ocular tissues. In the prevention protocol, rats treated with this compound exhibited a mean EAU severity grade of 1.45 ± 0.26 (n = 10; P = 0.007), which was significantly lower compared to control rats injected with saline (mean EAU severity grade, 3.25 ± 0.5; n = 10) arvojournals.orgresearchgate.net. Furthermore, this compound-treated rats showed very low inflammatory cell infiltration in the anterior segment of the eye, with a mean of 68.8 ± 17.3 cells/eye (n = 9; P = 0.0006), in stark contrast to saline-injected controls which had a mean of 254.8 ± 44.3 cells/eye (n = 10) arvojournals.org.
In a prevention/treatment protocol, this compound also led to a significant reduction in EAU at the histological level, with a mean severity grade of 2.67 ± 0.33 (n = 3; P = 0.05) compared to saline controls (mean EAU severity grade, 4.87 ± 0.13; n = 4) arvojournals.orgresearchgate.net. Histopathological examination revealed that in this compound-treated rats, the photoreceptor cell layer was largely spared from destruction, and inflammatory cell infiltration was limited primarily to the choroid, unlike the extensive destruction and widespread inflammatory cell presence observed in control animals researchgate.net.
Table 3: Histological Grading of EAU and Inflammatory Cell Infiltration
| Protocol | Group | Mean EAU Severity Grade (Mean ± SEM) | Number of Animals (n) | P-value (vs. Saline) | Mean Inflammatory Cells/Eye (Mean ± SEM) | Number of Animals (n) | P-value (vs. Saline) |
| Prevention | This compound Treatment | 1.45 ± 0.26 arvojournals.orgresearchgate.net | 10 | P = 0.007 arvojournals.org | 68.8 ± 17.3 arvojournals.org | 9 | P = 0.0006 arvojournals.org |
| Prevention | Saline Control | 3.25 ± 0.5 arvojournals.orgresearchgate.net | 10 | N/A | 254.8 ± 44.3 arvojournals.org | 10 | N/A |
| Prevention/Treatment | This compound Treatment | 2.67 ± 0.33 arvojournals.orgresearchgate.net | 3 | P = 0.05 arvojournals.org | Not specified in source for this protocol | N/A | N/A |
| Prevention/Treatment | Saline Control | 4.87 ± 0.13 arvojournals.orgresearchgate.net | 4 | N/A | Not specified in source for this protocol | N/A | N/A |
Translational Research and Clinical Prospects
Current Status of Clinical Development
Phase I-III Studies for Graft-versus-Host Disease Prevention
Information regarding dedicated Phase I-III clinical trials evaluating Tresperimus specifically for the prevention of Graft-versus-Host Disease (GVHD) is not extensively available in publicly accessible clinical trial databases and peer-reviewed literature. While the compound has shown promise in preclinical models for inducing tolerance, a key aspect of GVHD prevention, detailed clinical trial data for this specific indication remains to be fully reported. nih.gov The focus of many current clinical trials for GVHD prophylaxis involves other agents, and this compound is not prominently featured in late-stage clinical investigations for this particular application.
Ongoing Phase II/III Clinical Trials in Transplantation
This compound has been the subject of interest for its potential to induce donor-specific tolerance in solid organ and bone marrow transplantation. nih.gov Phase II/III clinical studies have been initiated to evaluate its efficacy in these settings. nih.gov However, the results from these trials have not yet been widely published, and the recruitment status of these studies is ongoing. nih.gov The primary aim of these trials is to determine if a short course of this compound can lead to long-term allograft survival without the need for chronic immunosuppression, a significant advancement from current standards of care. nih.gov
Potential for Localized Therapies
Advantages of Local Ocular Administration in Autoimmune Uveitis
Preclinical research has highlighted the potential of this compound for localized therapy, particularly in the context of autoimmune uveitis. A significant advantage of local ocular administration, such as intravitreal injection, is the ability to achieve therapeutic concentrations of the drug directly at the site of inflammation while minimizing systemic exposure. arvojournals.orgnih.gov This localized approach is beneficial for reducing the risk of systemic side effects commonly associated with immunosuppressive agents.
In a rat model of experimental autoimmune uveoretinitis, intravitreal administration of this compound was shown to be highly effective. arvojournals.org The key advantages and research findings are summarized below:
High Local Concentration with Low Systemic Exposure: Efficient levels of this compound were measured in the eye for up to eight days after the last injection, with no detectable levels in the plasma. arvojournals.orgnih.gov
Effective Reduction of Ocular Inflammation: this compound significantly reduced the clinical severity of uveitis, retinal damage, and the breakdown of the blood-ocular barrier. arvojournals.orgnih.gov
Targeted Immunomodulation: The therapeutic effect was associated with the inhibition of nitric oxide synthase-2 and nuclear factor κBp65 expression in ocular macrophages. arvojournals.orgnih.gov Furthermore, there was a decrease in the inflammatory cytokines Interleukin-2 (B1167480) and Interleukin-17 in the ocular media. arvojournals.orgnih.gov
Lack of Systemic Immune Alteration: Importantly, the levels of key cytokines in the draining lymph nodes and serum remained unchanged, indicating a localized rather than systemic immunosuppressive effect. nih.gov
These findings suggest that locally administered this compound could be a promising therapeutic strategy for managing intraocular inflammation, offering a targeted approach with an improved safety profile compared to systemic therapies. arvojournals.org
Unresolved Questions and Future Research Directions
Further Elucidation of Tolerance Induction Mechanisms
A primary area for future research is the detailed elucidation of the mechanisms by which this compound induces immunological tolerance. nih.gov While it is known to be structurally related to deoxyspergualin (B1217588) (DSG), and its actions in experimental models appear to be almost identical, the precise pathways leading to a state of donor-specific tolerance are not fully understood. nih.gov
Current understanding suggests that this compound, like DSG, binds to the heat shock cognate protein 70 (Hsc70). nih.gov This interaction is believed to inhibit the nuclear localization of NF-kappa B, a critical transcription factor involved in the activation of T-cells and B-cells. nih.gov By disrupting the interaction between T-cells and dendritic cells, this compound may lead to a state of T-cell anergy, where the T-cells become unresponsive to the donor antigens. nih.gov
Exploration of Combination Therapies with Other Immunomodulatory Agents
The clinical development of this compound included investigations into its use as part of a multi-drug regimen, a common strategy in immunosuppression to enhance efficacy and potentially minimize toxicity. Early-phase clinical trials explored the co-administration of this compound with established immunomodulatory agents.
Notably, Phase I/II trials initiated in 1995 assessed this compound for the prevention of graft-versus-host disease (GVHD) in combination with standard immunosuppressants like cyclosporine and tacrolimus. The rationale for this approach is based on the principle of targeting multiple, distinct pathways of immune activation. While primary agents like cyclosporine (a calcineurin inhibitor) block T-cell receptor signaling, the addition of an agent with a different mechanism of action, such as this compound, could provide synergistic or additive effects, leading to more comprehensive immune control.
The potential benefits of such combination therapies include:
Enhanced Immunosuppression: Targeting different molecular pathways can lead to a more profound suppression of the alloreactive immune response than is achievable with a single agent.
Dose Reduction of Individual Agents: By combining drugs, it may be possible to use lower doses of each, thereby reducing the risk of dose-dependent adverse effects associated with individual therapies.
Overcoming Resistance: Combination therapy can be effective in patients who have a suboptimal response to monotherapy.
The table below summarizes the key immunomodulatory agents that were part of the early combination trial design with this compound.
| Combination Agent | Class | Primary Mechanism of Action | Therapeutic Goal in Combination with this compound |
| Cyclosporine | Calcineurin Inhibitor | Inhibits calcineurin, thereby blocking the transcription of IL-2 and other cytokines required for T-cell activation. | To provide synergistic immunosuppression by targeting both calcineurin-dependent and this compound-sensitive pathways. |
| Tacrolimus | Calcineurin Inhibitor | Similar to cyclosporine, inhibits calcineurin, but with a different molecular structure and potency. | To offer an alternative calcineurin inhibitor backbone for combination therapy, achieving potent T-cell inhibition. |
While these early trials established the groundwork for combination strategies, further data from late-stage clinical trials would be necessary to fully delineate the optimal partner drugs and regimens for this compound.
Long-Term Efficacy and Safety in Clinical Applications
The assessment of long-term efficacy and safety is a critical step for any immunosuppressive agent intended for chronic use, such as in organ transplantation or autoimmune disease. Following initial Phase I/II studies, this compound advanced to Phase III trials in both the United States and Europe for its potential use in preventing organ transplant rejection.
However, detailed results and long-term follow-up data from these pivotal Phase III trials are not extensively available in peer-reviewed literature. The successful completion and publication of such long-term studies are essential to establish a comprehensive profile of a drug's performance and durability over time.
In the context of organ transplantation, key parameters for evaluating long-term efficacy and safety would typically include the following:
| Efficacy and Safety Parameter | Description | Importance in Long-Term Assessment |
| Graft Survival | The percentage of transplanted organs that remain functional over an extended period (e.g., 1, 5, and 10 years post-transplant). | The ultimate measure of an immunosuppressant's effectiveness in preventing rejection and ensuring the longevity of the transplant. |
| Incidence of Acute and Chronic Rejection | The rate at which patients experience both sudden episodes of rejection and the slow, progressive loss of graft function due to chronic immune-mediated injury. | Demonstrates the drug's ability to maintain immune tolerance over the long term, with chronic rejection being a major cause of late graft loss. |
| Renal Function | Monitoring of kidney function (e.g., serum creatinine, eGFR) over time, particularly for non-renal transplant recipients, as many immunosuppressants can have nephrotoxic effects. | Crucial for assessing a major aspect of long-term safety, as preserving renal function is vital for overall patient health. |
| Cardiovascular and Metabolic Outcomes | Tracking the incidence of conditions such as hypertension, hyperlipidemia, and new-onset diabetes after transplantation. | Important for evaluating the overall safety profile, as immunosuppressive regimens can contribute to significant long-term metabolic complications. |
| Incidence of Malignancies and Infections | Monitoring for the development of cancers (particularly skin cancer and post-transplant lymphoproliferative disorder) and opportunistic infections. | A critical safety endpoint, as long-term immune suppression inherently increases the risk of these complications. |
Without published data from long-term follow-up studies on this compound, its clinical profile regarding these crucial endpoints remains undetermined.
Biomarker Identification for Therapeutic Response and Patient Stratification
The identification of reliable biomarkers is a cornerstone of personalized medicine, allowing for the tailoring of therapy to individual patients. For an immunomodulatory agent like this compound, biomarkers could play a pivotal role in optimizing its clinical application. Although specific biomarker studies for this compound are not detailed in the available literature, the principles of biomarker discovery provide a framework for its potential use.
Biomarkers can be categorized based on their intended purpose, such as predicting response, monitoring efficacy, or ensuring safety. youtube.com The development of such tools is a systematic process that moves from discovery and initial proof-of-concept to rigorous analytical and clinical validation. youtube.com
Potential Applications of Biomarkers for this compound Therapy:
Patient Stratification (Predictive Biomarkers): Before initiating treatment, predictive biomarkers could identify which patients are most likely to benefit from this compound. For example, genetic polymorphisms in immune-related genes or baseline profiles of specific cytokine levels might correlate with a more favorable response, allowing clinicians to select the most appropriate therapy from the outset.
Monitoring Therapeutic Response (Pharmacodynamic Biomarkers): After starting treatment, pharmacodynamic biomarkers can provide an early indication of whether the drug is having its intended biological effect. pearlhealthcare.com.au This is often more rapid than waiting for clinical outcomes. For this compound, this could involve measuring the levels of specific immune cell subsets or inflammatory mediators that are modulated by the drug. Such monitoring could guide dose adjustments to maximize efficacy while minimizing exposure. nih.gov
Safety Monitoring (Safety Biomarkers): Safety biomarkers are used to detect potential toxicity early. c-path.org For an immunosuppressant, this might include markers that signal an increased risk of infection or the development of drug-induced organ injury.
The table below outlines a theoretical framework for the types of biomarkers that could be investigated for use with this compound, based on established approaches in immunology and drug development.
| Biomarker Category | Potential Type | Clinical Application for this compound |
| Predictive | Genetic Markers (e.g., HLA type, cytokine gene polymorphisms) | To stratify patients based on their predicted likelihood of responding to this compound versus other immunosuppressants. |
| Pharmacodynamic/ Response | Cellular Markers (e.g., counts of regulatory T-cells, B-cells) | To monitor the biological effect of the drug on the immune system and confirm target engagement. pearlhealthcare.com.au |
| Pharmacodynamic/ Response | Soluble Protein Markers (e.g., serum levels of IL-2, TNF-α, or other cytokines) | To provide a real-time indication of the drug's anti-inflammatory and immunomodulatory activity. |
| Safety | Viral Load Monitoring (e.g., CMV, EBV) | To detect the reactivation of latent viruses, a known risk with immunosuppressive therapy. |
| Safety | Organ Function Panels (e.g., serum creatinine, liver enzymes) | To monitor for potential off-target effects on the kidneys or liver. c-path.org |
Harnessing such biomarkers would require robust experimental design and reliable analytical techniques to ensure their clinical utility in guiding this compound therapy. nih.gov
Q & A
Basic Research Question: What is the proposed mechanism of action of Tresperimus in inducing transplant tolerance?
Answer:
this compound binds to heat shock cognate protein 70 (Hsc70), disrupting nuclear localization of NF-κB, a critical mediator of T-cell co-stimulation and B-cell activation. This inhibition prevents CD40 ligation signaling in antigen-presenting cells and CD28 ligation in T-cells, leading to donor-specific T-cell anergy . To validate this mechanism:
- Use Hsc70-binding assays (e.g., surface plasmon resonance or co-immunoprecipitation).
- Measure NF-κB nuclear translocation via confocal microscopy or western blotting in dendritic cells exposed to CD40 ligands.
- Compare T-cell proliferation in mixed lymphocyte reactions (MLRs) with/without this compound pretreatment.
Basic Research Question: What experimental models have demonstrated this compound’s efficacy in transplant tolerance?
Answer:
this compound has shown efficacy in:
- Bone marrow, cardiac, and skin transplant models in rodents, where short courses induced donor-specific tolerance without global immunosuppression .
- Experimental autoimmune uveoretinitis (EAU) : Intravitreal administration reduced retinal inflammation and blood-ocular barrier breakdown in rats .
Advanced Research Question: How can researchers resolve contradictions between in vitro and in vivo data on this compound’s immunomodulatory effects?
Answer:
Discrepancies arise when in vitro cytokine suppression (e.g., IL-17 in macrophages ) does not fully align with in vivo outcomes (e.g., unchanged serum cytokines ). Methodological strategies include:
- Tissue-specific pharmacokinetic profiling : Measure drug concentrations in target tissues (e.g., ocular fluids vs. plasma) to assess bioavailability.
- Single-cell RNA sequencing : Identify immune cell subsets affected in vivo (e.g., regulatory T-cells vs. effector T-cells).
- Adoptive transfer experiments : Test if CD4+ T-cells from treated animals transfer tolerance to naïve hosts, as seen in this compound studies .
Advanced Research Question: What methodological approaches are suitable for studying this compound’s metabolism by semicarbazide-sensitive amine oxidase (SSAO)?
Answer:
this compound undergoes oxidative deamination via SSAO, producing aldehyde and carboxylic acid metabolites . Key methodologies:
- Human vascular homogenates : Use umbilical artery tissue (high SSAO activity) to simulate Phase I metabolism .
- Chemical inhibition assays : Confirm SSAO-specific metabolism using selective inhibitors (e.g., semicarbazide).
- LC-MS/MS : Quantify metabolites like desaminopropyl derivatives and guanidinohexylamine .
Advanced Research Question: How should researchers design experiments to evaluate this compound in combination with other tolerance-inducing agents?
Answer:
this compound’s synergy with CTLA-4-Ig or anti-CD40L antibodies remains unclear . Experimental design considerations:
- Dose-response matrix testing : Vary this compound and co-agent concentrations in MLRs.
- Flow cytometry : Track co-stimulatory markers (e.g., CD28, CD40L) on T-cells.
- In vivo tolerance assays : Use skin transplant models with adoptive transfer of T-cells to assess durability of combined effects.
Basic Research Question: What are the primary limitations in current this compound research, and how can they be addressed?
Answer:
- Mechanistic ambiguity : The exact role of Hsc70 in anergy induction requires CRISPR/Cas9 knockout models.
- Clinical translatability : Phase II/III trial data are pending; preclinical studies should prioritize humanized mouse models .
- Metabolic stability : Use SSAO-deficient animal models to isolate enzyme-specific effects .
Advanced Research Question: How can researchers optimize this compound dosing regimens to mitigate side effects like orthostatic hypotension?
Answer:
Side effects correlate with blood concentration peaks due to this compound’s short half-life . Strategies:
- Pharmacokinetic modeling : Simulate infusion rates to maintain ocular/lymphatic exposure while minimizing plasma spikes .
- Sustained-release formulations : Test biodegradable polymers for localized delivery (e.g., intravitreal implants ).
Basic Research Question: What assays are critical for assessing this compound’s impact on antigen-presenting cells (APCs)?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
